molecular formula C12H13N3O2 B1406765 methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1638612-45-9

methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1406765
CAS No.: 1638612-45-9
M. Wt: 231.25 g/mol
InChI Key: WYFLNXJUSJRQNO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmaceutical Research

Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a closely related compound, has been studied for its chemical properties and potential pharmaceutical applications. The research by Dzygiel et al. (2004) focused on the synthesis and structural analysis of N-acetylated derivatives of this compound. They explored various acetylation reactions and the resultant products, providing insights into the compound's chemical behavior and potential for pharmaceutical development (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Antibacterial Properties

In the realm of antibacterial research, Iradyan et al. (2014) synthesized derivatives of 5-thiomethylfuran-2-carboxylic acids, which include structures similar to methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate. These compounds were investigated for their antibacterial properties, highlighting the potential of triazole derivatives in developing new antibacterial agents (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).

Antimicrobial Activities

Bektaş et al. (2007) worked on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives. This research contributes to understanding how modifications in the triazole structure can influence antimicrobial efficacy, which could be relevant for this compound and related compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Research by Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol compounds. This study provides insights into how triazole derivatives could be used in industrial applications for protecting metals against corrosion, demonstrating the diverse potential applications of such compounds (Yadav, Behera, Kumar, & Sinha, 2013).

Properties

IUPAC Name

methyl 5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)13-11(14-15)12(16)17-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLNXJUSJRQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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